1-Ethyl-1-methylcyclopentane
Overview
Description
1-Ethyl-1-methylcyclopentane is an organic compound with the molecular formula C₈H₁₆. It is a derivative of cyclopentane, where one hydrogen atom is replaced by an ethyl group and another by a methyl group. This compound is a colorless liquid with a distinct odor and is primarily used in organic synthesis and as a solvent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-1-methylcyclopentane can be synthesized through several methods, including:
Alkylation of Cyclopentane: This involves the reaction of cyclopentane with ethyl and methyl halides in the presence of a strong base such as sodium amide. The reaction typically occurs under reflux conditions to ensure complete substitution.
Grignard Reaction: Cyclopentanone can be reacted with ethylmagnesium bromide and methylmagnesium bromide to form the corresponding alcohol, which is then dehydrated to yield this compound.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of the corresponding cyclopentene derivatives. This process is carried out under high pressure and temperature conditions using catalysts such as palladium or platinum .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-1-methylcyclopentane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.
Reduction: Hydrogenation of this compound can yield fully saturated hydrocarbons.
Substitution: Halogenation reactions can occur in the presence of halogens like chlorine or bromine, leading to the formation of halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Chlorine gas under UV light.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated cyclopentane derivatives
Scientific Research Applications
1-Ethyl-1-methylcyclopentane has several applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of lipid membranes due to its hydrophobic nature.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1-ethyl-1-methylcyclopentane involves its interaction with various molecular targets. In chemical reactions, it acts as a hydrophobic solvent, facilitating the dissolution of non-polar compounds. In biological systems, it can integrate into lipid membranes, affecting membrane fluidity and permeability .
Comparison with Similar Compounds
Cyclopentane: The parent compound, lacking the ethyl and methyl substitutions.
1-Methylcyclopentane: Similar structure but with only a methyl group substitution.
1-Ethylcyclopentane: Similar structure but with only an ethyl group substitution.
Uniqueness: 1-Ethyl-1-methylcyclopentane is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical and physical properties compared to its analogs. This dual substitution enhances its solubility in non-polar solvents and alters its reactivity in chemical reactions .
Properties
IUPAC Name |
1-ethyl-1-methylcyclopentane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16/c1-3-8(2)6-4-5-7-8/h3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LETYIFNDQBJGPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCCC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80168293 | |
Record name | Cyclopentane, 1-ethyl-1- methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16747-50-5 | |
Record name | Cyclopentane, 1-ethyl-1- methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016747505 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclopentane, 1-ethyl-1- methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80168293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-ethyl-1-methylcyclopentane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are gem-substituted cycloalkanes, and why are they of interest in organic synthesis?
A: Gem-substituted cycloalkanes are cyclic hydrocarbons containing two substituents attached to the same carbon atom within the ring structure. The prefix "gem" stands for geminal, referring to this specific substitution pattern []. These compounds are particularly interesting in organic synthesis for several reasons:
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